Cidoxepin

Catalog No.
S570581
CAS No.
3607-18-9
M.F
C19H21NO
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cidoxepin

CAS Number

3607-18-9

Product Name

Cidoxepin

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-

InChI Key

ODQWQRRAPPTVAG-BOPFTXTBSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Solubility

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

Synonyms

Apo Doxepin, Apo-Doxepin, ApoDoxepin, Aponal, Deptran, Desidox, Doneurin, Doxepia, Doxepin, Doxepin beta, Doxepin Hydrochloride, Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5), Doxepin RPh, Doxepin-RPh, Espadox, Hydrochloride, Doxepin, Mareen, Novo Doxepin, Novo-Doxepin, Prudoxin, Quitaxon, Sinequan, Sinquan, Xepin, Zonalon

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31

Neuropathic Pain

Studies have shown that cidoxepin, when applied topically, can be effective in reducing chronic neuropathic pain. This type of pain arises from damage to the nerves themselves and can be difficult to treat with conventional pain medications. A randomized, double-blind, placebo-controlled study demonstrated that topical application of cidoxepin produced similar levels of pain relief compared to capsaicin, another commonly used topical treatment for neuropathic pain [].

Insomnia

Cidoxepin has shown some benefits in improving sleep quality in individuals struggling with insomnia. While not a first-line treatment, research suggests it can be moderately effective, particularly for those experiencing difficulty staying asleep [].

Itch Relief

Cidoxepin, both in oral and topical forms, has been used to treat various types of itch, including those associated with chronic hives and atopic dermatitis. Its mechanism of action in this area is not fully understood, but research suggests it may be related to its antihistaminic and mast cell-stabilizing properties [, ].

Cidoxepin is a dibenzoxepin derivative closely related to doxepin, a tricyclic antidepressant. It is characterized by its unique chemical structure, which includes three fused aromatic rings and a side chain. Cidoxepin is notable for its pharmacological properties, particularly as a serotonin-norepinephrine reuptake inhibitor, and is often discussed in the context of its stereoisomers, specifically the (Z)-isomer, which possesses distinct biological activities compared to its (E)-counterpart.

For its potential use as an antihistamine, cidoxepin is believed to act by antagonizing histamine H1 receptors []. Histamine is a molecule involved in allergic responses, and blocking its receptors can alleviate allergy symptoms like hives. However, the precise mechanism by which cidoxepin achieves this antagonism needs further research.

In its initial development as an antidepressant, the mechanism of action of cidoxepin was likely similar to other TCAs. These drugs are thought to work by increasing the levels of neurotransmitters like serotonin and norepinephrine in the brain []. However, due to its lack of commercialization for depression, the specific details of cidoxepin's effect on these neurotransmitters remain unclear.

The chemical behavior of cidoxepin is largely influenced by its functional groups. It undergoes various reactions typical of tertiary amines and aromatic compounds, including:

  • N-alkylation: Cidoxepin can be alkylated at the nitrogen atom, leading to derivatives with varied pharmacological profiles.
  • Hydroxylation: The aromatic rings may participate in electrophilic substitution reactions, leading to hydroxylated derivatives that can enhance or alter biological activity.
  • Conjugation: Cidoxepin can form glucuronide conjugates through phase II metabolism, primarily in the liver, which facilitates its excretion.

Cidoxepin exhibits significant biological activity through multiple mechanisms:

  • Reuptake Inhibition: It acts primarily as a serotonin-norepinephrine reuptake inhibitor, which enhances mood and reduces anxiety symptoms.
  • Histamine Receptor Antagonism: Cidoxepin blocks histamine H1 receptors, contributing to its sedative effects and making it useful for treating insomnia.
  • Anticholinergic Effects: Similar to other tricyclic antidepressants, cidoxepin has anticholinergic properties that can lead to side effects such as dry mouth and constipation.

The pharmacological profile of cidoxepin makes it effective in treating depression and anxiety disorders while also providing sedative effects.

The synthesis of cidoxepin typically involves the following steps:

  • Formation of the Dibenzoxepin Core: This is achieved through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
  • Functionalization: The introduction of the side chain is performed via nucleophilic substitution or alkylation reactions on the nitrogen atom.
  • Isomer Separation: If necessary, chromatographic techniques can be employed to isolate specific stereoisomers from racemic mixtures.

The synthesis can vary based on desired purity and yield, with modifications tailored to enhance specific pharmacological properties.

Cidoxepin is primarily used in clinical settings for:

  • Depression Treatment: As a serotonin-norepinephrine reuptake inhibitor, it helps alleviate symptoms of major depressive disorder.
  • Anxiety Disorders: Its anxiolytic properties make it suitable for treating generalized anxiety disorder.
  • Insomnia Management: Due to its sedative effects from histamine receptor antagonism, cidoxepin is effective in managing sleep disturbances.

Additionally, ongoing research explores its potential in treating other conditions related to mood and anxiety regulation.

Cidoxepin's interactions with other drugs are significant due to its metabolism primarily via cytochrome P450 enzymes:

  • Cytochrome P450 Enzymes: Variants in CYP2D6 and CYP2C19 can affect cidoxepin metabolism, leading to altered drug levels and efficacy. For instance, patients with poor metabolizer phenotypes may experience increased plasma concentrations and heightened risk of side effects .
  • Drug Combinations: Co-administration with other medications that affect CYP enzymes can lead to serious interactions. For example, combining cidoxepin with monoamine oxidase inhibitors can precipitate serotonin syndrome .

Monitoring for interactions is essential for optimizing therapeutic outcomes while minimizing adverse effects.

Cidoxepin shares structural and functional similarities with several other tricyclic antidepressants. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
DoxepinDibenzoxepinSerotonin-norepinephrine reuptake inhibitorContains (E) and (Z) stereoisomers; (Z)-doxepin corresponds to cidoxepin .
AmitriptylineTricyclicSerotonin-norepinephrine reuptake inhibitorBalanced inhibition of serotonin and norepinephrine reuptake; significant anticholinergic effects.
ImipramineTricyclicSerotonin-norepinephrine reuptake inhibitorMore potent serotonin reuptake inhibition compared to norepinephrine .
NortriptylineTricyclicNorepinephrine reuptake inhibitorLess sedating than doxepin; fewer anticholinergic side effects .
ClomipramineTricyclicSerotonin reuptake inhibitorStronger affinity for serotonin receptors; used for obsessive-compulsive disorder .

Cidoxepin's unique profile lies in its specific stereochemistry and the resultant pharmacological effects that differ from other tricyclic antidepressants. Its predominant action as a norepinephrine reuptake inhibitor while maintaining significant antihistamine activity distinguishes it from closely related compounds.

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

279.162314293 g/mol

Monoisotopic Mass

279.162314293 g/mol

Boiling Point

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

Heavy Atom Count

21

Taste

BITTER

LogP

4.29
log Kow = 0.67

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Melting Point

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

UNII

F96TTB8728

Drug Indication

Oral doxepin is approved for the following indications: - Treatment of depression and/or anxiety. - Treatment of depression and/or anxiety associated with different conditions, including alcoholism, organic disease and manic-depressive disorders. - Treatment of psychotic depressive disorders with associated anxiety. - Treatment of involutional depression. - Treatment of manic-depressive disorder. - Treatment of insomnia characterized by difficulties with sleep maintenance. Topical doxepin is also approved for short-term (up to 8 days) management of moderate pruritus in adult patients with atopic dermatitis, pruritus or lichen simplex chronicus. Off-label, doxepin is used topically for the management of neuropathic pain. Depression is a common medical illness that causes feelings of sadness and or loss of interest in prior enjoyable activities. This condition can lead to emotional and physical disturbances that can decrease the ability of a person to function in a regular environment. Anxiety is a normal reaction of the body towards a normal danger. When the anxious state is exacerbated or appears on situations without danger, it is defined as an anxiety disorder. This disorders can appear in different forms such as phobias, panic, obsessive-compulsive disorder and post-traumatic stress disorder. Insomnia is a sleep disorder that directly affects the quality of life of the individual. It is characterized by the complication either to fall asleep or to stay asleep. This condition can be occasional or chronic. Pruritus is defined as an unpleasant skin reaction that provokes the urge to scratch. It can be localized or generalized and it can appear in an acute or chronic manner. Neuropathic pain occurs due to the damage or dysfunction of the peripheral or central nervous system rather than stimulation of the pain receptors.
FDA Label

Livertox Summary

Doxepin is a tricyclic antidepressant that widely used in the therapy of depression. Doxepin can cause mild and transient serum enzyme elevations but is a rare cause of clinically apparent acute cholestatic liver injury.

Drug Classes

Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Anti-Anxiety Agents; Antidepressive Agents, Tricyclic; Antipruritics
A DIBENZOXEPIN DERIVATIVE THAT IS A PSYCHOTHERAPEUTIC AGENT WITH ANTIANXIETY & ANTIDEPRESSANT PROPERTIES. ...RECOMMENDED FOR MGMNT OF ANXIETY &/OR DEPRESSIVE STATES ASSOCIATED WITH PSYCHONEUROSIS, PSYCHOSIS, ALCOHOLISM, & ORG DISEASE. /HYDROCHLORIDE/
VET: FOR RELIEF OF PRURITIS IN DERMATOSES IN DOGS. MILD TRANQUILIZING EFFECT IS NOTED AFTER PROLONGED THERAPY OR ON DOSES ABOVE THOSE RECOMMENDED.
Doxepin is indicated for the short-term (up to 8 days) topical treatment of moderate pruritus in adult patients with eczematous dermatitis, e.g., atopic dermatitis and lichen simplex chronicus. /Included in US product labeling; Doxepin, topical/
For more Therapeutic Uses (Complete) data for DOXEPIN (9 total), please visit the HSDB record page.

Mechanism of Action

Doxepin exact mechanism of action is not very clear. However, doxepin is known to be a selective histamine H1 receptor blocker. This effect on histamine receptors indicates effectiveness in skin conditions. Breaking its function according to the different effect, doxepin's antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake; more specifically, norepinephrine and serotonin at synaptic nerve terminals. This effect increases the level of monoamines in the synaptic site which in order increases the activity at the post-synaptic neuron receptor sites. It has been suggested that doxepin also desensitizes both serotonin 1A receptors and beta-adrenergic receptors. It is known that the lack of dopamine transporters in the frontal cortex and the transmission of dopamine in this region is largely inactivated by the effect of norepinephrine reuptake. Hence, doxepin action on the frontal cortex is suggested to increase dopamine neurotransmission in this area.
ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/

Other CAS

1668-19-5
3607-18-9

Absorption Distribution and Excretion

Doxepin is moderately absorbed following oral ingestion with a bioavailability of 30%. The median peak concentration of doxepin ranges from 8.8-45.8 ng/ml and it is achieved 3.5 hours after initial administration. Its absorption is increased with concomitant administration of a high-fat meal.
The elimination profile of doxepin is presented as biphasic. It is excreted in the urine mainly in the form of glucuronide conjugates. Less than 3% of a doxepin dose is excreted in the urine as parent compound or nordoxepin.
The mean apparent volume of distribution of doxepin is reported to be of 20 L/kg.
The mean total apparent plasma clearance of a single oral dose of 50 mg doxepin in healthy individuals is 0.93 l/hr/kg.
/DOXEPIN HAS/...A PECULIAR AFFINITY FOR UVEAL MELANIN...ALSO...BOUND BY OCULAR MELANIN BOTH IN VIVO & IN VITRO.
AFTER HUMAN ORAL DOSE 75 MG DOXEPIN-HCL, EST 1ST-PASS METAB RANGED FROM 55-87% OF ORAL DOSE ASSUMING COMPLETE ABSORPTION.
The pharmacokinetics of doxepin have not been extensively studied, but the drug is well absorbed from the GI tract in animals. Peak plasma concentrations occur within 2 hours after oral administration of the drug.
Limited data indicate that doxepin and its active N-demethylated metabolite are distributed into milk in concentrations reportedly ranging from about 30-140% and 10-115%, respectively, of those in maternal serum and that substantial concentrations of the active metabolite have been detected in the serum and urine of nursing infants whose mothers were receiving 75-150 mg daily.

Metabolism Metabolites

Doxepin is extensively metabolized to N-desmethyldoxepin which is a biologically active metabolite and other inactive metabolites. The first-pass metabolism accounts for 55-87% of the administered dose. After, the secondary metabolism is driven by the transformation of N-desmethyldoxepin to its glucuronide conjugates. The main metabolic enzymes involved in the transformation of doxepin are the members of the cytochrome P450 family, CYP2C19 and CYP2D6 with minor involvement of CYP1A2 and CYP2C9.
AFTER ORAL DOSING OF DOXEPIN-HCL TO HUMANS, METABOLITE DESMETHYLDOXEPIN WAS PRODUCED.
Doxepin has known human metabolites that include 2-hydroxy-doxepin and Nordoxepin.
Extensively metabolized in the liver via the same pathways as other TCAs. N-demethylation produces an active metabolite, N-desmethyldoxepin. CYP2D6 specifically hydroxylates the E-isomer. Half Life: 6 - 24.5 hours

Associated Chemicals

Doxepin hydrochloride;1229-29-4

Wikipedia

Doxepin
Cidoxepin

Drug Warnings

DOXEPIN HYDROCHLORIDE IS CONTRAINDICATED IN PT WITH GLAUCOMA OR TENDENCY TO URINARY RETENTION. ...SHOULD NOT BE ADMIN TO PT EITHER ON MAO INHIBITORS OR WHO HAVE BEEN...WITHIN THE PRIOR 2 WK. ...MAY...POTENTIATE DEPRESSANT EFFECT OF ALCOHOL. USE...IN PREGNANT PT OR...CHILDREN UNDER 12...NOT RECOMMENDED. /HYDROCHLORIDE/
ABOUT 2-3 WK MUST PASS BEFORE THERAPEUTIC EFFECTS...ARE EVIDENT. FOR THIS REASON, TRICYCLIC ANTIDEPRESSANTS SHOULD NEVER BE PRESCRIBED ON AN "AS-NEEDED" BASIS. ...SLOW ONSET OF EFFECTS MAY RELATE TO CHANGES IN METAB OF BIOGENIC AMINES THAT OCCUR... /IMIPRAMINE/
...GENERAL USE FOR HYPNOSIS IS NOT RECOMMENDED. IN ADEQUATE DOSES THEY CAUSE HANGOVER & ARE NOT AS EFFECTIVE AS A CONVENTIONAL HYPNOTIC. /TRICYCLIC ANTIDEPRESSANTS/
OCCASIONAL PT WILL SHOW PHYSICAL DEPENDENCE ON TRICYCLIC ANTIDEPRESSANTS, WITH MALAISE, CHILLS, CORYZA, & MUSCLE ACHING FOLLOWING ABRUPT DISCONTINUATION OF HIGH DOSES... /IMIPRAMINE/
For more Drug Warnings (Complete) data for DOXEPIN (25 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life is reported to be of 15 hours.
AFTER ORAL 75 MG DOXEPIN-HCL TO HUMANS, PEAK PLASMA CONCN 8.8-45.8 NG/ML, REACHED WITHIN 4 HR. DISAPPEARANCE OF DOXEPIN WAS BIPHASIC & FOLLOWED 1ST-ORDER KINETICS. MEAN DOXEPIN T/2 WAS 16.8 HR. MEAN APPARENT VOL OF DISTRIBUTION WAS 20.2 L/KG.

Methods of Manufacturing

Prepn of mixture of cis- trans-isomers: K. Stach, F. Bickelhaupt, Monatsh 93, 896 (1962); F. Bickelhaupt et al. Monatsh 95, 485 (1964); Neth pat Appl 6,407,758; K Stach, U.S. pat 3,438,981 (1965, 1969 both to Boehringer Mann); and separation and activity of isomers: B.M. Bloom, J.R. Tretter, Belg pat 641,498; eidem, U.S. pat 3,420,851 (1964, 1969 both to Pfizer).
6,11-DIHYDRODIBENZ[B,E]OXEPIN-11-ONE...PREPARED FROM PHTHALIDE & CONVERTED TO 11-[3-(DIMETHYLAMINO)PROPYL]-6H-DIBENZ[B,E]OXEPIN-11-OL THRU GRIGNARD REACTION WITH 3-(DIMETHYLAMINO)PROPYL CHLORIDE. DEHYDRATION OF THE ALCOHOL WITH MINERAL ACID YIELDS DOXEPIN WHICH IS REACTED WITH HCL. /HYDROCHLORIDE/
Methyl salicylate + benzyl chloride + 3-dimethylaminopropyl chloride hydrochloride (ether formation/cyclization/Grignard reagent formation/Grignard reaction/dehydration).

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY OF DOXEPIN

Clinical Laboratory Methods

DETERMINATION OF DOXEPIN IN BLOOD, URINE, OR TISSUE BY GAS CHROMATOGRAPHY, WITH CONFIRMATION BY THIN-LAYER CHROMATOGRAPHY & UV SPECTROPHOTOMETRY.
GLC METHOD FOR DETERMINATION OF DOXEPIN HCL CIS- & TRANS-ISOMERS IN HUMAN PLASMA.

Storage Conditions

Doxepin hydrochloride capsules and oral concentrate should be protected from direct sunlight and stored in well-closed and tight, light-resistant containers, respectively, at a temperature between 15 and 30 °C. /Doxepin hydrochloride/

Interactions

/DOXEPIN/...MAY...POTENTIATE THE DEPRESSANT EFFECT OF ALCOHOL. /HYDROCHLORIDE/
INHIBITION OF THE ANTIHYPERTENSIVE EFFECT OF GUANETHIDINE CAN OCCUR WITH DOSES OF 200-300 MG/DAY. /HYDROCHLORIDE/
DOXEPIN MAY POTENTIATE ORAL ANTICOAGULANTS, AMPHETAMINES, OTHER ANTICHOLINERGICS, MEPROBAMATE, PHENOTHIAZINES, THIOXANTHENE TRANQUILIZERS. DOXEPIN MAY ANTAGONIZE PROPRANOLOL /THEORETICALLY/, METHYLDOPA. DOXEPIN MAY BE ANTAGONIZED BY BARBITURATES. DOXEPIN MAY BE POTENTIATED BY THYROID PREPN.
DOXEPIN MAY FORM HAZARDOUS COMBINATIONS WITH RESERPINE, ESTROGENS, PSYCHOTROPICS, MAO INHIBITORS, BENZODIAZEPINES.
For more Interactions (Complete) data for DOXEPIN (28 total), please visit the HSDB record page.

Stability Shelf Life

DECOMP SLOWLY IN LIGHT, NONHYGROSCOPIC UP TO 75% RELATIVE HUMIDITY, RELATIVELY STABLE IN HEAT /HYDROCHLORIDE/

Dates

Modify: 2023-08-15
Rojas-Fernandez CH, Chen Y: Use of ultra-low-dose (Authors unspecified: Doxepin . [PMID:30000240]
Virtanen R, Scheinin M, Iisalo E: Single dose pharmacokinetics of doxepin in healthy volunteers. Acta Pharmacol Toxicol (Copenh). 1980 Nov;47(5):371-6. [PMID:7293791]
Singh H, Becker PM: Novel therapeutic usage of low-dose doxepin hydrochloride. Expert Opin Investig Drugs. 2007 Aug;16(8):1295-305. [PMID:17685877]
Negrusz A, Moore CM, Perry JL: Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. J Anal Toxicol. 1998 Oct;22(6):531-6. [PMID:9788530]
Pagliaro L. and Pagliaro A. (1999). Psychologists' psychotropic drug reference. Taylor and Francis.
Stephen M. Stahl (2006). Essential Psychopharmacology: The Prescriber's Guide: Revised and Updated Edition. Cambridge University Press.
Elks J. and Ganellin C.R. (1990). The dictionary of drugs. Springer Science.
Bishop M. (2015). Clinical chemistry: techniques, principles and correlations (6th ed.). Content Technologies Inc.
FDA Label: SilenorTM (doxepin) tablets for oral administration
FDA approvals
Encyclopedia
American Psychiatric Association
Canadian Mental Health Association
HealthLink BC
Cleveland Clinic
Merck Manuals
Dehli Psychiatry Journal paper
Novo-doxepin product monograph

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